molecular formula C7H4BrClF3NO B8084856 5-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine

5-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B8084856
M. Wt: 290.46 g/mol
InChI Key: LMHSHPOYFNBFPZ-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine is a fluorinated pyridine derivative characterized by the presence of bromine, chlorine, and trifluoroethoxy groups on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine typically involves halogenation and trifluoroethoxylation reactions

Industrial Production Methods: In an industrial setting, the compound is produced through controlled reactions involving halogenated pyridines and trifluoroethanol under specific conditions to ensure high yield and purity. The process involves careful temperature control and the use of catalysts to facilitate the reactions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce the halogenated groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like potassium permanganate or chromium(VI) oxide.

  • Reduction reactions might involve hydrogen gas and a palladium catalyst.

  • Substitution reactions often use trifluoroethanol and a strong base.

Major Products Formed:

  • Oxidation can yield carboxylic acids or ketones.

  • Reduction can produce dehalogenated derivatives.

  • Substitution reactions result in the formation of trifluoroethoxy-substituted pyridines.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals.

Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways and processes.

Medicine: The compound's derivatives are explored for their therapeutic potential, including anti-inflammatory and anticancer properties.

Industry: It is utilized in the development of advanced materials and coatings due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism by which 5-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the derivative and its intended use.

Comparison with Similar Compounds

  • 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine

  • 5-Bromo-2-chloropyridine

  • 3-(2,2,2-Trifluoroethoxy)pyridine

Uniqueness: 5-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine stands out due to its combination of halogenated groups and trifluoroethoxy moiety, which imparts unique chemical properties and reactivity compared to its similar counterparts.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

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Properties

IUPAC Name

5-bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3NO/c8-4-1-5(6(9)13-2-4)14-3-7(10,11)12/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHSHPOYFNBFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1OCC(F)(F)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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